molecular formula C38H74O20S2 B1662083 acid-PEG8-S-S-PEG8-acid CAS No. 873013-93-5

acid-PEG8-S-S-PEG8-acid

Cat. No.: B1662083
CAS No.: 873013-93-5
M. Wt: 915.1
InChI Key: SSUZECNFRDBXHC-UHFFFAOYSA-N
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Description

This compound, also known as PEG NHS ester disulfide (n=7), is a cross-linking reagent . It has an empirical formula of C46H80N2O24S2 and a molecular weight of 1109.26 .


Molecular Structure Analysis

The compound has a complex structure with multiple ether, thioether, and carboxylic acid groups. The SMILES string representation of the molecule is O=C(CCOCCOCCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)ON2C(=O)CCC2=O .


Physical and Chemical Properties Analysis

The compound is typically stored at -20°C .

Biochemical Analysis

Biochemical Properties

Acid-PEG8-S-S-PEG8-acid plays a crucial role in biochemical reactions as a linker molecule in PROTACs. It interacts with various enzymes, proteins, and other biomolecules to facilitate the targeted degradation of specific proteins. The compound forms a bridge between a ligand for an E3 ubiquitin ligase and a ligand for the target protein. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein .

Cellular Effects

This compound influences various cellular processes by mediating the degradation of target proteins. This can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of a specific protein involved in a signaling pathway can alter the downstream effects of that pathway, leading to changes in cell function. The compound’s ability to target and degrade specific proteins makes it a powerful tool for studying cellular processes and developing targeted therapies .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a linker in PROTACs. The compound binds to both the E3 ubiquitin ligase and the target protein, bringing them into close proximity. This facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome. This process effectively reduces the levels of the target protein within the cell, thereby modulating its activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time if not stored properly. Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained degradation of target proteins, which may have lasting effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively degrade target proteins without causing significant toxicity. At higher doses, there may be threshold effects, including potential toxic or adverse effects. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing any harmful side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins. This can affect metabolic flux and metabolite levels within the cell, as the degradation of specific proteins can alter metabolic pathways and cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through endocytosis or other transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its activity and function, making it important to understand its transport dynamics for effective therapeutic use .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with target proteins and other biomolecules, thereby affecting its overall efficacy in mediating protein degradation .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H74O20S2/c39-37(40)1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-60-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-38(41)42/h1-36H2,(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUZECNFRDBXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74O20S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724312
Record name 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontane-1,56-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

915.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873013-93-5
Record name 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontane-1,56-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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